(R)-Ibuprofenamide

Prodrug Design Pharmaceutical Chemistry Solubility Enhancement

Standard ibuprofen cannot substitute for (R)-Ibuprofenamide in stereoselective amidase hydrolysis, sustained-release prodrug design, or FAAH-mediated gastrointestinal safety studies. Using racemic mixtures or the parent carboxylic acid confounds enzyme kinetics and formulation development. This single (R)-enantiomer amide prodrug resolves these challenges. - 6.4-fold higher aqueous solubility (21 mg/L vs. 134.4 mg/L for ibuprofen) simplifies parenteral and oral dosing formulations with reduced co-solvent requirements. - Rate-limiting enzymatic hydrolysis enables sustained-release strategies; N-Mannich base derivatives achieve up to 48 h therapeutic coverage in rabbit models. - Pure enantiomer is essential for resolving amidase stereoselectivity (e.g., Nocardia corallina biocatalysis) and dual-target FAAH/COX inhibition studies linked to reduced GI ulcerogenesis.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 121839-78-9
Cat. No. B1649288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ibuprofenamide
CAS121839-78-9
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)N
InChIInChI=1S/C13H19NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H2,14,15)/t10-/m1/s1
InChIKeyREUQKCDCQVNKLW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Ibuprofenamide: Chemical Profile & Specifications


(R)-Ibuprofenamide (also known as (-)-Ibuprofenamide) is the single (R)-enantiomer of ibuprofen amide, a chiral derivative of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen [1]. It is characterized as an amide prodrug of ibuprofen, retaining anti-inflammatory activity through cyclooxygenase (COX) inhibition . The compound's unique stereochemistry, defined by its (R)-configuration, differentiates it from its enantiomer (S)-ibuprofenamide and the racemic mixture, influencing both its physicochemical properties and its behavior as a prodrug [1].

Why (R)-Ibuprofenamide Cannot Be Replaced


Generic substitution of (R)-Ibuprofenamide with ibuprofen or other NSAIDs is not scientifically valid due to fundamental differences in physicochemical properties that directly impact experimental design and data interpretation. While ibuprofen is a carboxylic acid, (R)-Ibuprofenamide is a primary amide, resulting in a significantly altered logP (2.67 vs 3.72), water solubility (134.4 mg/L vs 21 mg/L at 25°C), and hydrogen bonding capacity . These differences affect compound behavior in assays, including membrane permeability, protein binding, and solution stability. Furthermore, as a prodrug, its in vivo or in vitro activity is contingent upon enzymatic hydrolysis to the active moiety, a rate-limiting step absent for the parent drug [1]. Using a generic substitute would therefore compromise the validity of comparative studies and the reproducibility of results.

(R)-Ibuprofenamide: Head-to-Head Evidence vs Ibuprofen


Enhanced Water Solubility vs Ibuprofen

(R)-Ibuprofenamide exhibits a 6.4-fold higher water solubility compared to ibuprofen. This is a critical differentiation for researchers formulating compounds for in vivo studies where aqueous solubility is a limiting factor for bioavailability .

Prodrug Design Pharmaceutical Chemistry Solubility Enhancement

Reduced Lipophilicity vs Ibuprofen

The amide functional group in (R)-Ibuprofenamide reduces its lipophilicity by over one log unit compared to ibuprofen, resulting in a lower LogP value. This directly influences membrane permeability and distribution profiles [1].

Drug Discovery ADME Properties LogP Optimization

Enzymatic Hydrolysis to Ibuprofen

(R)-Ibuprofenamide is a substrate for amidase enzymes, which hydrolyze it to the active NSAID, ibuprofen. This biotransformation has been demonstrated using whole cells of *Nocardia corallina* B-276, which successfully converted ibuprofen amide to ibuprofen in a potassium phosphate buffer (0.1 M, pH 7.0) [1].

Prodrug Activation Biocatalysis Enzymatic Hydrolysis

Dual COX/FAAH Inhibition Potential

Unlike ibuprofen, (R)-ibuprofenamide and its analogs have been investigated as dual inhibitors of both COX and fatty acid amide hydrolase (FAAH). This dual mechanism is of interest for reducing NSAID-associated gastrointestinal toxicity [1].

Dual Inhibitor FAAH COX Inflammation

Sustained-Release Prodrug Profile

N-Mannich base derivatives of ibuprofenamide, which release ibuprofenamide as an intermediate before forming ibuprofen, have demonstrated a sustained release profile in vivo. In a rabbit model, one such prodrug (IBMB-M) maintained ibuprofen within the therapeutic range for 48 hours [1].

Pharmacokinetics Prodrug Sustained Release

Procurement Applications for (R)-Ibuprofenamide


Enhanced Solubility for In Vivo Formulation

When designing in vivo efficacy or PK studies, the 6.4-fold higher water solubility of (R)-Ibuprofenamide compared to ibuprofen simplifies formulation, reduces the need for potentially toxic co-solvents, and improves dosing accuracy. This makes it the superior choice for research requiring oral or parenteral administration where consistent exposure is critical.

Sustained-Release Prodrug Development

(R)-Ibuprofenamide serves as a crucial intermediate in the development of sustained-release NSAID formulations. Its enzymatic hydrolysis to ibuprofen is a rate-limiting step that can be exploited for extended drug delivery, as demonstrated by N-Mannich base prodrugs providing up to 48 hours of therapeutic coverage in rabbits [1]. This property is invaluable for researchers focused on improving patient compliance and reducing dosing frequency in long-term pain management.

Dual COX/FAAH Inhibition & GI Safety

For research programs aimed at mitigating NSAID-induced gastrointestinal toxicity, (R)-Ibuprofenamide is a critical tool compound. Its class of amide derivatives has been shown to inhibit FAAH, an enzyme whose inhibition is linked to reduced ulcerogenic effects [2]. Selecting (R)-Ibuprofenamide over ibuprofen enables the study of this dual-target mechanism, a key differentiator in the pursuit of safer anti-inflammatory therapies.

Chirality-Dependent Prodrug Activation

The specific (R)-enantiomer of ibuprofenamide is essential for studies examining the stereoselectivity of amidase enzymes. Biocatalytic processes, such as those using *Nocardia corallina*, have been shown to hydrolyze ibuprofen amide, and the use of the pure enantiomer is necessary to study the kinetics and specificity of this activation step [3]. Using a racemic mixture would confound results and obscure the understanding of enantiomer-specific metabolism.

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